

# Basic Yellow 57: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Basic yellow 57	
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An In-depth Examination of the Monoazo Hair Dye Compound for Scientific and Drug Development Professionals

## Introduction

**Basic Yellow 57** (CI 12719) is a cationic monoazo dye primarily utilized as a direct, non-oxidative colorant in semi-permanent hair coloring products.[1] Its chemical structure, characterized by a quaternary ammonium group, imparts a permanent positive charge, enabling it to form strong ionic bonds with the anionic sites present in the keratin of the hair shaft. This technical guide provides a detailed overview of the chemical and physical properties, synthesis, mechanism of action, and toxicological profile of **Basic Yellow 57**, tailored for researchers, scientists, and professionals in drug development.

## **Chemical and Physical Properties**

**Basic Yellow 57** is a yellow powder that is soluble in water.[2][3] A comprehensive summary of its key physicochemical properties is presented in the table below.



Property	Value	Reference
IUPAC Name	3-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride	[4]
CAS Number	68391-31-1	[5]
Molecular Formula	C19H22CIN5O	[5]
Molecular Weight	371.87 g/mol	[6]
λтах	384 nm	[6]
Log P (Octanol-Water Partition Coefficient)	0.063–1.14 (temperature- dependent)	[6]
Water Solubility	4.75 g/L at 28°C	[6]
Thermal Decomposition	Decomposes above 220°C	[6]

## **Synthesis of Basic Yellow 57**

The synthesis of **Basic Yellow 57** is achieved through a two-step diazo coupling reaction.[6] The process involves the diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride, followed by a coupling reaction with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5][6][7]

## **Experimental Protocol: Synthesis**

The following is a generalized laboratory-scale protocol for the synthesis of **Basic Yellow 57**. Optimal conditions such as reactant ratios, temperature, and reaction time may require further optimization.

Step 1: Diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride

- Dissolve a molar equivalent of 3-Amino-N,N,N-trimethylbenzenaminium chloride in a dilute hydrochloric acid solution.
- Cool the solution to 0-5°C in an ice bath with constant stirring.



- Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise to the cooled solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.
- Continue stirring the mixture for approximately 30 minutes after the addition of sodium nitrite
  is complete to ensure the full formation of the diazonium salt.

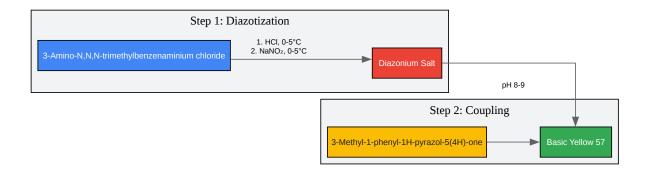
#### Step 2: Coupling Reaction

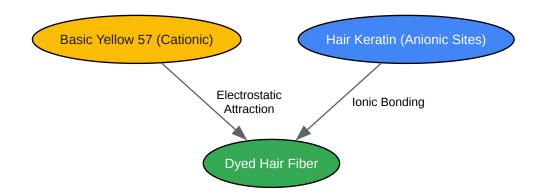
- In a separate vessel, dissolve a molar equivalent of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., sodium hydroxide solution) to form the phenolate salt.
- Cool the solution of the coupling agent to 0-5°C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
- Maintain a pH between 8 and 9 during the coupling reaction by the controlled addition of a base, such as sodium hydroxide solution.[6] The azo coupling reaction is typically rapid.
- After the addition is complete, continue to stir the reaction mixture for a period to ensure the completion of the reaction. The formation of the yellow dye will be visually apparent.

#### **Purification and Analysis**

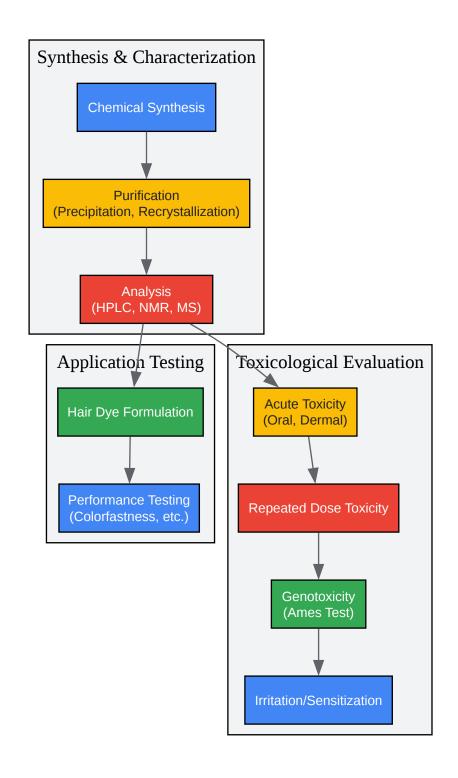
- The synthesized **Basic Yellow 57** can be precipitated from the reaction mixture by the addition of sodium chloride.[6]
- The crude product is then collected by filtration and washed with a brine solution.
- Recrystallization from an appropriate solvent system, such as an ethanol-water mixture, can be performed to purify the dye.[6]
- The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). The identity of the compound can be confirmed by spectroscopic methods including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]











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